7-Ketodeoxycholic acid

Catalog No.
S585869
CAS No.
911-40-0
M.F
C24H38O5
M. Wt
406.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Ketodeoxycholic acid

CAS Number

911-40-0

Product Name

7-Ketodeoxycholic acid

IUPAC Name

(4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H38O5

Molecular Weight

406.6 g/mol

InChI

InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,20,22,25,27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,20+,22+,23+,24-/m1/s1

InChI Key

RHCPKKNRWFXMAT-RRWYKFPJSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C

Synonyms

3 alpha,12 alpha-diol-7-one-5 beta-cholanoic acid, 3 alpha,7 alpha-dihydroxy-7-keto-5 beta-cholanoic acid, 7-ketodeoxycholic acid, 7-ketodeoxycholic acid, (3alpha,12alpha)-isomer, 7-oxodeoxycholic acid

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Bile Acid Metabolism and Gut Microbiome

7-KDC plays a role in bile acid metabolism. Studies have shown that its levels increase in the feces of rats fed a cholic acid-supplemented diet compared to a control diet . Additionally, elevated levels of 7-KDC have been observed in the liver of a mouse model of alcoholic liver disease, suggesting potential involvement in the disease process . Furthermore, research indicates that specific gut bacteria, like Lactobacillus and Bifidobacterium, can convert cholic acid to 7-KDC under certain conditions .

Potential Therapeutic Applications

The potential therapeutic applications of 7-KDC are currently being explored in various contexts. Some areas of investigation include:

  • Non-alcoholic fatty liver disease (NAFLD): Studies suggest that 7-KDC may have protective effects against NAFLD by regulating bile acid metabolism and reducing hepatic steatosis (fat accumulation in the liver) .
  • Obesity and metabolic syndrome: 7-KDC's potential role in regulating energy metabolism and glucose homeostasis is being investigated in the context of obesity and metabolic syndrome .

7-Ketodeoxycholic acid is a bile acid derivative characterized by its structure as a 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholanic acid. It is primarily derived from the metabolism of cholic acid and plays a significant role in lipid metabolism and digestion. Bile acids, including 7-ketodeoxycholic acid, are steroidal amphipathic molecules that facilitate the absorption and transport of fats and sterols in the intestines and liver. They are essential for the regulation of cholesterol homeostasis and lipid secretion .

  • Fat digestion and absorption: Similar to cholic acid, 7-KDHCA might aid in the emulsification and micellization of dietary fats, facilitating their absorption in the small intestine [].
  • Regulation of cholesterol metabolism: Bile acids, including 7-KDHCA, play a role in regulating cholesterol levels by promoting its excretion in the bile.
  • Gut microbiome modulation: Recent studies suggest that 7-KDHCA might influence the composition of gut microbiota, potentially impacting overall gut health.

7-Ketodeoxycholic acid participates in various biochemical processes, including lipid peroxidation and fatty acid metabolism. It can undergo transformations to form other bile acids or derivatives under specific enzymatic conditions. For instance, Clostridium absonum has been shown to metabolize primary bile acids into both 7-oxo and 7-beta-hydroxy bile acids, indicating its potential role in microbial metabolism within the gut .

Research indicates that 7-ketodeoxycholic acid exhibits biological activities that influence metabolic pathways. It has been implicated in cell signaling processes and may affect the induction of enzymes involved in cholesterol metabolism. The compound's activity is often compared to that of other bile acids, where it has been shown to have a moderate effect on enzyme induction compared to cholic and chenodeoxycholic acids .

The synthesis of 7-ketodeoxycholic acid can occur through microbial transformation or chemical synthesis. In laboratory settings, it can be synthesized from cholic acid through oxidation reactions facilitated by specific enzymes or chemical reagents. The microbial conversion process often involves the use of bacteria capable of metabolizing bile acids, such as Clostridium absonum, which can convert primary bile acids into their keto forms under anaerobic conditions .

7-Ketodeoxycholic acid has potential applications in various fields:

  • Pharmaceuticals: It is being studied for its effects on lipid metabolism and its potential role in treating metabolic disorders.
  • Nutraceuticals: Given its role in digestion and fat absorption, it may be included in dietary supplements aimed at improving digestive health.
  • Research: As a model compound for studying bile acid metabolism and microbial interactions in the gut.

Studies have demonstrated that 7-ketodeoxycholic acid interacts with various biological systems, influencing enzyme activity related to bile acid metabolism. Its interactions with gut microbiota highlight its role in modulating metabolic pathways. Additionally, it has been shown to enhance the bioconversion rates of other bile acids when present in specific concentrations .

Several compounds share structural and functional similarities with 7-ketodeoxycholic acid:

Compound NameStructure CharacteristicsUnique Features
Cholic Acid3alpha,7alpha,12alpha-trihydroxyPrecursor to many bile acids
Chenodeoxycholic Acid3alpha,7beta,12alpha-trihydroxyStronger induction of enzymes compared to 7-keto
Ursodeoxycholic Acid3alpha,7beta-dihydroxyUsed clinically for liver diseases
Lithocholic Acid3alpha-hydroxyLess soluble; associated with toxicity
7-Ketolithocholic AcidSimilar keto structureLess common; studied for unique metabolic effects

Each of these compounds plays distinct roles within the body’s metabolic framework, but 7-ketodeoxycholic acid stands out due to its specific keto group at position 7, influencing its biological activity and interactions differently than its counterparts.

Physical Description

Solid

XLogP3

3.3

UNII

14DEP88BGS

Other CAS

911-40-0

Wikipedia

7-ketodeoxycholic acid

Use Classification

Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C24 bile acids, alcohols, and derivatives [ST0401]

Dates

Modify: 2023-09-14

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